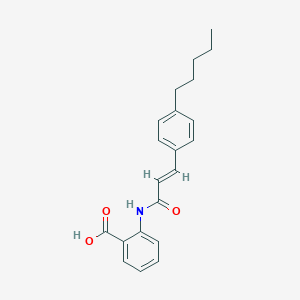

(E/Z)-BML264

Beschreibung

phospholipase A2 inhibito

Eigenschaften

IUPAC Name |

2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMRBCZMOOMBSQ-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401166445 | |

| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99196-74-4, 110683-10-8 | |

| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99196-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amylcinnamoylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110683108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Amylcinnamoyl)anthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099196744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401166445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCJ9M6AJ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ML264

Disclaimer: No public information was found for a compound specifically designated as "(E/Z)-BML264". This guide focuses on the well-documented small molecule inhibitor ML264 , which is presumed to be the compound of interest.

Introduction

ML264 is a small-molecule compound that has demonstrated significant anti-proliferative and anti-metastatic effects in various cancer cell lines, most notably in osteosarcoma and colorectal cancer.[1] Its primary mechanism of action involves the inhibition of Krüppel-like factor 5 (KLF5), a key transcriptional regulator implicated in cellular proliferation and tumorigenesis.[1] This guide provides a detailed overview of the molecular pathways affected by ML264, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its mechanism of action.

Core Mechanism of Action: Inhibition of KLF5

ML264 functions as a potent inhibitor of the expression of KLF5 and its transcriptional activator, early growth response gene 1 (EGR1).[1] KLF5 overexpression has been observed in several cancers, including osteosarcoma, and is associated with increased cell proliferation, migration, and invasion. By downregulating KLF5, ML264 effectively abrogates these oncogenic processes.

Downstream Signaling Pathways Modulated by ML264

The inhibitory effect of ML264 on KLF5 leads to the downregulation of two critical signaling pathways involved in cancer progression: the JAK2/STAT3 pathway and the Wnt/β-catenin pathway.[1]

Inhibition of the JAK2/STAT3 Signaling Pathway

KLF5 is a known positive regulator of the JAK2/STAT3 signaling cascade.[1] ML264-mediated inhibition of KLF5 results in decreased phosphorylation of STAT3, a key event in the activation of this pathway.[1] This leads to the suppression of downstream target genes involved in cell cycle progression and survival.

Caption: ML264 inhibits the JAK2/STAT3 signaling pathway.

Inhibition of the Wnt/β-catenin Signaling Pathway

Similar to its effect on the JAK2/STAT3 pathway, ML264 also suppresses the Wnt/β-catenin signaling cascade through the downregulation of KLF5.[1] This inhibition leads to a reduction in the expression of proteins associated with epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1]

Caption: ML264 inhibits the Wnt/β-catenin signaling pathway.

Cellular Effects of ML264 in Osteosarcoma

The modulation of the aforementioned signaling pathways by ML264 culminates in several observable anti-cancer effects in osteosarcoma cells.

Quantitative Data Summary

| Parameter | Cell Line(s) | Effect | Observation |

| Cell Proliferation | 143B, U2OS | Inhibition | Dose-dependent suppression |

| Clonogenic Ability | 143B, U2OS | Inhibition | Dose-dependent suppression |

| Cell Cycle | 143B, U2OS | Arrest | G0/G1 phase arrest |

| Apoptosis | 143B, U2OS | No effect | No significant induction |

| Cell Migration | 143B, U2OS | Inhibition | Demonstrated by wound-healing assays |

| Cell Invasion | 143B, U2OS | Inhibition | Demonstrated by Transwell assays |

| EMT Markers | 143B, U2OS | Downregulation | Reduced mRNA and protein levels of N-cadherin, vimentin, Snail, MMP9, and MMP13 |

| Tumor Growth | Murine Xenograft | Suppression | Efficiently suppressed following a 10-day treatment |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of ML264.

Cell Viability and Proliferation Assays

A common method to assess the effect of ML264 on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: A generalized workflow for a cell viability assay.

Protocol:

-

Cell Seeding: Osteosarcoma cells (e.g., 143B, U2OS) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of ML264 or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for specific time points (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength appropriate for the formazan product.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Expression Analysis

Western blotting is employed to determine the protein levels of key signaling molecules.

Protocol:

-

Cell Lysis: ML264-treated and control cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., KLF5, p-STAT3, STAT3, N-cadherin, vimentin, β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion

ML264 represents a promising therapeutic agent for cancers characterized by KLF5 overexpression. Its mechanism of action, centered on the inhibition of KLF5 and the subsequent downregulation of the JAK2/STAT3 and Wnt/β-catenin signaling pathways, leads to a significant reduction in tumor cell proliferation, migration, and invasion. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

(E/Z)-BML264 chemical structure and synthesis pathway

An In-depth Technical Guide to the KLF5 Inhibitor (E)-ML264

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of (E)-ML264, a potent and selective inhibitor of Krüppel-like factor 5 (KLF5). KLF5 is a transcription factor implicated in the pathogenesis of various cancers, particularly colorectal cancer. This document details the physicochemical properties of ML264, its synthesis pathway, and experimental protocols for its biological characterization. Furthermore, it elucidates the KLF5 signaling pathway and its inhibition by ML264, offering valuable insights for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

ML264, also known as CID-51003603, is chemically defined as (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide[1]. The "(2E)" designation indicates the stereochemistry of the double bond in the propenamide moiety, confirming it as the E-isomer.

Table 1: Physicochemical Properties of (E)-ML264

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide | [1] |

| Molecular Formula | C₁₇H₂₁ClN₂O₄S | [1][2] |

| Molecular Weight | 384.88 g/mol | [2][3] |

| CAS Number | 1550008-55-3 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility | DMSO: ≥ 100 mg/mL (259.82 mM) | [3] |

| PBS (pH 7.4) | 19 µM | |

| Purity | ≥98% (HPLC) | [2] |

Synthesis Pathway

The synthesis of (E)-ML264 is a four-step process, which has been described in the literature[2]. The general workflow involves the formation of an acid chloride, followed by amide coupling, saponification, and a final amide coupling to yield the final product.

Caption: Synthetic workflow for (E)-ML264.

Experimental Protocol for Synthesis

Step 1: Preparation of (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate To a solution of (E)-3-(3-chlorophenyl)acrylic acid (1.0 g, 5.48 mmol) in dichloromethane (10 mL), anhydrous dimethylformamide (DMF) (0.08 mL, 1.0 mmol) is added. The solution is cooled to 0°C, and oxalyl dichloride (0.57 mL, 6.53 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for two hours. The reaction mixture is then re-cooled to 0°C, and a mixture of glycine methyl ester hydrochloride (1.38 g, 10.99 mmol) and diisopropylethylamine (DIEA) (3.8 mL, 21.92 mmol) in dichloromethane (10 mL) is added slowly[2].

Step 2: Saponification to (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid The crude (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then acidified and the product is extracted.

Step 3: Preparation of (E)-ML264 To a mixture of (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid (31.5 mg, 0.13 mmol) in DMF (1 mL), DIEA (52 mg, 0.4 mmol) and HATU (50 mg, 0.13 mmol) are added. The mixture is stirred for 5 minutes, and then 4-(methylamino)tetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (26 mg, 0.13 mmol) is added. The reaction mixture is stirred at room temperature for 30 minutes. The completion of the reaction is monitored by analytical HPLC[2]. The final product is purified by chromatography.

Biological Activity and Mechanism of Action

(E)-ML264 is a potent and selective inhibitor of KLF5 expression. KLF5 is a transcription factor that is highly expressed in proliferating intestinal epithelial cells and is a key mediator of the tumorigenic functions of the RAS/MAPK and WNT signaling pathways in colorectal cancer[4]. ML264 has been shown to inhibit the proliferation of various colorectal cancer cell lines in vitro and suppress tumor growth in a xenograft mouse model[5].

Table 2: In Vitro Activity of (E)-ML264 against Colorectal Cancer Cell Lines

| Cell Line | Description | IC₅₀ (nM) | Reference |

| DLD-1 | Human colorectal adenocarcinoma | 29 | [2][3][6] |

| HCT116 | Human colorectal carcinoma | 560 | [2][3] |

| HT29 | Human colorectal adenocarcinoma | 130 | [2][3] |

| SW620 | Human colorectal adenocarcinoma | 430 | [2][3] |

| IEC-6 | Rat intestinal epithelial (non-cancerous) | >50,000 | [2][3] |

KLF5 Signaling Pathway

KLF5 is a downstream effector of major oncogenic pathways, including RAS/MAPK and WNT/β-catenin. In colorectal cancer, mutations in genes like KRAS and APC lead to the upregulation and activation of these pathways, which in turn increases the expression and activity of KLF5[7][8]. KLF5 then promotes the transcription of genes involved in cell cycle progression (e.g., CCND1 encoding Cyclin D1), proliferation, and survival (e.g., c-Myc)[1][7][8]. ML264 exerts its anti-cancer effects by inhibiting the expression of KLF5, thereby downregulating these pro-tumorigenic target genes.

Caption: KLF5 signaling pathway in colorectal cancer.

Key Experimental Protocols

KLF5 Luciferase Reporter Assay

This assay is used to identify and characterize inhibitors of KLF5 promoter activity.

Caption: Workflow for the KLF5 luciferase reporter assay.

Protocol:

-

DLD-1 cells stably transfected with a KLF5 promoter-luciferase reporter plasmid are seeded in 96-well plates.

-

The cells are treated with various concentrations of (E)-ML264 or a vehicle control (DMSO).

-

After a 24-hour incubation period, the cells are lysed.

-

A luciferase assay reagent containing the substrate luciferin is added to the cell lysates.

-

The luminescence, which is proportional to the luciferase activity and thus KLF5 promoter activity, is measured using a luminometer.

-

The data is analyzed to determine the half-maximal inhibitory concentration (IC₅₀) of (E)-ML264.

Cell Proliferation (MTS) Assay

This assay quantifies the number of viable cells in a culture.

Protocol:

-

Colorectal cancer cell lines (e.g., DLD-1, HCT116) are seeded in 96-well plates.

-

The cells are treated with (E)-ML264 or a vehicle control.

-

After 24, 48, and 72 hours of incubation, an MTS reagent is added to each well.

-

The plates are incubated for a further 1-4 hours. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan product.

-

The absorbance of the formazan product is measured at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Mouse Model

This model is used to assess the anti-tumor efficacy of (E)-ML264 in a living organism.

Protocol:

-

Athymic nude mice are subcutaneously injected with human colorectal cancer cells (e.g., DLD-1).

-

When the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.

-

The treatment group receives intraperitoneal injections of (E)-ML264 (e.g., 10 or 25 mg/kg, twice daily) dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% dH₂O). The control group receives injections of the vehicle alone[9].

-

Tumor volume is measured regularly (e.g., every other day) using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., western blotting for KLF5 expression).

Conclusion

(E)-ML264 is a valuable research tool for studying the role of KLF5 in cancer biology and a promising lead compound for the development of novel anti-cancer therapeutics. Its potent and selective inhibition of KLF5 expression provides a targeted approach to disrupt the pro-tumorigenic signaling pathways that are frequently deregulated in colorectal and other cancers. The information provided in this technical guide, including the detailed chemical, synthetic, and biological data, will aid researchers in further investigating the therapeutic potential of KLF5 inhibition.

References

- 1. KLF5 promotes tumor proliferation and oxaliplatin resistance via chromatin remodeling in KRAS-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Krüppel-like Factors 4 and 5 in Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

The Discovery and Scientific History of ML264: A Potent and Selective KLF5 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML264, also known as CID-51003603, has emerged as a critical chemical probe for interrogating the biology of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the development and progression of various cancers, particularly colorectal cancer. This technical guide provides a comprehensive overview of the discovery, history, and characterization of ML264 as documented in scientific literature. It details the quantitative data associated with its biological activity, outlines key experimental protocols for its evaluation, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

Krüppel-like factor 5 (KLF5) is a zinc finger-containing transcription factor that plays a crucial role in regulating cell proliferation, differentiation, and tumorigenesis.[1][2] Its overexpression has been linked to the pathogenesis of colorectal cancer, making it an attractive target for therapeutic intervention.[2] The development of selective inhibitors of KLF5 has been a significant focus of research to both understand its function and explore its therapeutic potential. ML264 was identified as a potent and selective inhibitor of KLF5 expression, offering a valuable tool for the scientific community.[1]

Discovery and History

ML264 was discovered through an ultra-high-throughput screening (uHTS) campaign aimed at identifying small molecule inhibitors of KLF5 expression.[1][2][3] The screening utilized a cell-based assay with a luciferase reporter under the control of the human KLF5 promoter.[3] This approach led to the identification of a lead series of compounds, which, through structure-activity relationship (SAR) studies and chemical optimization, yielded ML264 (CID-51003603).[1] Subsequent studies have established ML264 as a valuable chemical probe for studying the role of KLF5 in cancer biology.[2][4]

Chemical Synthesis

The synthesis of ML264 has been described in the scientific literature, with a detailed four-step synthetic route available. An alternative, three-step "right-to-left" approach has also been developed to improve the efficiency of the final amide coupling reaction and allow for late-stage diversification of the cinnamoyl portion of the molecule.[1]

Synthetic Scheme

A detailed synthetic scheme for ML264 is provided in the original probe development report.[1][5] The synthesis involves the coupling of two key fragments, a substituted cinnamoyl moiety and a piperidine-derived amine.[1]

Biological Activity and Quantitative Data

ML264 exhibits potent and selective inhibition of KLF5 expression in various cancer cell lines. Its biological activity has been characterized through a range of in vitro and in vivo studies.

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Viability | DLD-1 (colorectal adenocarcinoma) | IC50 | 29 nM | [1][6][7] |

| KLF5 Reporter Assay | DLD-1 | IC50 | 81 nM | [1][8] |

| Cell Viability | HCT116 (colorectal carcinoma) | IC50 | 560 nM | [1][6] |

| Cell Viability | HT29 (colorectal adenocarcinoma) | IC50 | 130 nM | [1][6] |

| Cell Viability | SW620 (colorectal adenocarcinoma) | IC50 | 430 nM | [1][6] |

| Cytotoxicity | IEC-6 (non-transformed rat intestinal epithelial) | IC50 | > 50 µM | [1][6] |

Table 1: In Vitro Activity of ML264

ML264 demonstrates significant selectivity for KLF5-expressing cancer cells over non-transformed cells.[1][6] Furthermore, it has been shown to be inactive against a panel of 47 kinases, highlighting its specificity.[1][8] In a xenograft mouse model of colon cancer, ML264 effectively inhibited tumor growth, demonstrating its in vivo efficacy.[2][3]

Mechanism of Action

ML264 exerts its antitumor effects by potently and selectively inhibiting the expression of KLF5.[1][2] This leads to a reduction in the proliferation of colorectal cancer cells.[2][3] The mechanism involves the downregulation of KLF5 and its upstream transcriptional activator, Early Growth Response 1 (EGR1).[2] The inhibition of KLF5 by ML264 has been shown to modulate the cell cycle profile of cancer cells.[2][3]

Signaling Pathway

KLF5 is a key downstream effector of the RAS/MAPK and WNT signaling pathways, both of which are frequently deregulated in colorectal cancer.[2][9] The transcription of KLF5 is directly activated by EGR1, a transcription factor downstream of the MAPK/ERK pathway.[10][11] KLF5, in turn, regulates the expression of genes involved in cell cycle progression, such as cyclins.[1] ML264 disrupts this signaling axis by reducing the expression of both EGR1 and KLF5.[2]

Caption: KLF5 Signaling Pathway and the inhibitory action of ML264.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of key methodologies used in the characterization of ML264.

Cell-Based Proliferation Assay

This assay is used to determine the effect of ML264 on the viability of cancer cell lines.

-

Cell Seeding: DLD-1 or other colorectal cancer cells are seeded in 96-well plates at a specified density.

-

Compound Treatment: Cells are treated with a serial dilution of ML264 or vehicle control (DMSO).

-

Incubation: Plates are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTS assay, which measures metabolic activity.

-

Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[6]

Western Blot Analysis

Western blotting is employed to assess the effect of ML264 on the protein levels of KLF5 and other signaling molecules.

-

Cell Lysis: Cells treated with ML264 or vehicle are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., KLF5, EGR1, actin) followed by incubation with a secondary antibody conjugated to a detectable enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[1]

In Vivo Xenograft Study

This protocol evaluates the antitumor efficacy of ML264 in a living organism.

-

Tumor Implantation: Human colorectal cancer cells (e.g., DLD-1) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: Mice are treated with ML264 or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised for further analysis.[2][3]

Caption: General experimental workflow for the discovery and characterization of ML264.

Conclusion

ML264 is a potent and selective small molecule inhibitor of KLF5 expression that has proven to be an invaluable tool for cancer research. Its discovery through a rigorous screening and optimization process has provided the scientific community with a well-characterized chemical probe to dissect the roles of KLF5 in normal physiology and disease. The detailed quantitative data and experimental protocols outlined in this guide are intended to facilitate further research into the therapeutic potential of targeting KLF5 in colorectal cancer and other malignancies.

References

- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Figure 4, Four Step Synthesis of ML264 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Krüppel-like Factors 4 and 5 in Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Preclinical Landscape of PI3Kδ Inhibition: A Technical Guide

A Note on (E/Z)-BML264: While this guide focuses on the broader context of Phosphoinositide 3-kinase delta (PI3Kδ) inhibition, it is important to address the specific entity of this compound. Publicly available scientific literature and databases currently lack extensive, detailed quantitative data on the in vitro and in vivo biological activities of this compound. To provide a comprehensive and data-rich technical resource for researchers, this document will utilize a well-characterized and clinically relevant PI3Kδ inhibitor, Idelalisib (CAL-101) , as a representative molecule. The methodologies and principles outlined herein are broadly applicable to the preclinical evaluation of novel PI3Kδ inhibitors like this compound.

Introduction to PI3Kδ Inhibition in Oncology

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class I PI3Ks are heterodimeric enzymes, and the p110δ isoform is predominantly expressed in hematopoietic cells, making it a highly attractive target for malignancies of the immune system, such as leukemias and lymphomas. Selective inhibition of PI3Kδ offers the potential for targeted therapy with a more favorable safety profile compared to pan-PI3K inhibitors.

In Vitro Biological Activity of PI3Kδ Inhibitors

The initial characterization of a PI3Kδ inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular effects.

Biochemical Assays: Measuring Direct Enzyme Inhibition

Biochemical assays are essential for determining the direct inhibitory effect of a compound on the purified PI3Kδ enzyme. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Table 1: In Vitro Biochemical Activity of Idelalisib

| Target | IC50 (nM) | Assay Type |

| PI3Kδ (p110δ) | 2.5 | Biochemical Kinase Assay |

| PI3Kα (p110α) | 820 | Biochemical Kinase Assay |

| PI3Kβ (p110β) | 4000 | Biochemical Kinase Assay |

| PI3Kγ (p110γ) | 2100 | Biochemical Kinase Assay |

Cellular Assays: Assessing Activity in a Biological Context

Cellular assays are performed to evaluate the inhibitor's effect on cell signaling, proliferation, and survival in cancer cell lines.

Table 2: In Vitro Cellular Activity of Idelalisib

| Cell Line | Cancer Type | Assay Type | Endpoint Measured | IC50 (nM) |

| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | Cell Viability (CellTiter-Glo) | Proliferation | 28 |

| SUDHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | Cell Viability (MTT) | Proliferation | 150 |

| Jurkat | Acute T-cell Leukemia | Apoptosis (Annexin V/PI) | Apoptosis Induction | ~1000 |

In Vivo Biological Activity of PI3Kδ Inhibitors

In vivo studies in animal models are critical for evaluating the efficacy, pharmacokinetics, and safety of a PI3Kδ inhibitor before it can be considered for clinical trials.

Xenograft Models: Efficacy in a Living System

Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for assessing anti-tumor activity.

Table 3: In Vivo Efficacy of Idelalisib in a CLL Xenograft Model

| Xenograft Model | Treatment | Endpoint Measured | Result |

| MEC-1 (CLL) | Idelalisib (75 mg/kg, oral, twice daily) | Tumor Growth Inhibition (TGI) | Significant reduction in tumor volume |

| MEC-1 (CLL) | Idelalisib (75 mg/kg, oral, twice daily) | Survival | Increased median survival |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

PI3Kδ Biochemical Kinase Assay (ADP-Glo™)

This protocol outlines a method for measuring the IC50 of an inhibitor against purified PI3Kδ enzyme.

Experimental Workflow:

(E/Z)-BML264: A Review of Available Pharmacodynamic Data and Unmet Pharmacokinetic Characterization

For Immediate Release

[City, State] – [Date] – This technical overview consolidates the currently available public information on the investigational compound (E/Z)-BML264. Addressed to researchers, scientists, and professionals in drug development, this document outlines the known pharmacodynamics of this compound and highlights the significant absence of publicly accessible pharmacokinetic data.

Core Compound Identity and Properties

This compound is identified as a potent, cell-permeable, and reversible inhibitor of Protein Arginine N-methyltransferase 1 (PRMT1). It exists as a mixture of E/Z isomers.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PRMT1. This enzyme plays a crucial role in post-translational modification by catalyzing the transfer of methyl groups to arginine residues on various proteins.

Target Inhibition

Quantitative analysis has established the following inhibitory concentrations (IC50) for this compound against different PRMTs:

| Target Enzyme | IC50 Value |

| PRMT1 | 28 µM |

| PRMT3 | 28 µM |

| PRMT5 | >100 µM |

Table 1: Inhibitory activity of this compound against various Protein Arginine N-methyltransferases.

Downstream Effects: HIV-1 Rev Methylation

A significant downstream effect of PRMT1 inhibition by this compound is the blockage of methylation of the HIV-1 Rev protein. The Rev protein is essential for the nucleocytoplasmic transport of viral transcripts, a critical step in the HIV-1 replication cycle. By inhibiting this process, this compound demonstrates a potential therapeutic avenue for HIV-1 treatment.

Figure 1: Proposed mechanism of action for this compound in the context of HIV-1 replication.

Pharmacokinetics: A Critical Data Gap

A comprehensive search of publicly available scientific literature and databases reveals a significant lack of information regarding the pharmacokinetic properties of this compound. Specifically, there is no available data on its:

-

Absorption: Bioavailability, rate and extent of absorption.

-

Distribution: Volume of distribution, plasma protein binding, and tissue penetration.

-

Metabolism: Metabolic pathways, major metabolites, and the enzymes involved.

-

Excretion: Routes of elimination and clearance rates.

This absence of ADME (Absorption, Distribution, Metabolism, and Excretion) data is a major impediment to the further development of this compound as a potential therapeutic agent. Understanding these parameters is critical for dose selection, predicting drug-drug interactions, and assessing the overall safety profile of the compound.

Experimental Protocols: Methodological Uncertainty

Figure 2: Conceptual workflow of necessary experimental evaluation for this compound, highlighting the current data gap in pharmacokinetics.

Conclusion and Future Directions

This compound is a promising inhibitor of PRMT1 with a well-defined in vitro mechanism of action against a key process in HIV-1 replication. However, the complete absence of publicly available pharmacokinetic data and detailed experimental protocols severely limits its potential for translation into a clinical candidate.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The clear pharmacodynamic rationale warrants further investigation into the ADME properties of this compound. Future research should prioritize comprehensive pharmacokinetic studies to determine the compound's viability as a drug candidate. The publication of detailed experimental methodologies would also be crucial for advancing the scientific understanding of this compound and its potential applications. Without this fundamental data, this compound will remain an interesting tool for in vitro research with an undefined therapeutic potential.

(E/Z)-BML264 solubility and stability properties

An In-depth Technical Guide to the Solubility and Stability Properties of (E/Z)-ML264

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of (E/Z)-ML264, a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5). The information is intended to assist researchers, scientists, and drug development professionals in handling, formulating, and studying this compound.

Introduction to ML264

ML264 is a selective inhibitor of KLF5, a transcription factor implicated in the proliferation of intestinal epithelial cells and the progression of colorectal cancer.[1][2][3] The chemical structure of ML264, formally named (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide, contains a carbon-carbon double bond within its propenamide moiety, giving rise to (E) and (Z) geometric isomers.[4] The majority of commercially available ML264 is the (E)-isomer.

Solubility Properties of (E)-ML264

The solubility of a compound is a critical parameter for its biological activity and formulation development. The following table summarizes the known solubility of (E)-ML264 in various solvents.

Table 1: Solubility of (E)-ML264

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 15 mg/mL | [4] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [4][5] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |

One source also describes ML264 as having "suitable aqueous solubility," although no quantitative data was provided.[6]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of (E/Z)-ML264 in a given solvent.

Materials:

-

(E/Z)-ML264

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of (E/Z)-ML264 to a vial containing a known volume of the solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After incubation, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of (E/Z)-ML264 in the diluted sample using a validated HPLC method.

-

Calculate the solubility of the compound in the solvent.

Shake-Flask Solubility Workflow

Stability Properties of (E)-ML264

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over time.

Available data indicates that (E)-ML264 is a chemically stable compound.[6] It is also reported to be highly stable in mouse, rat, and human hepatic microsomes.[6] For long-term storage, a temperature of -20°C is recommended, at which the compound is stable for at least two years.[3]

Experimental Protocol for Stability Testing

The following is a general protocol for assessing the stability of (E/Z)-ML264 under various environmental conditions, based on ICH guidelines.

Objective: To evaluate the stability of (E/Z)-ML264 under defined conditions of temperature, humidity, and light.

Materials:

-

(E/Z)-ML264 (solid or in solution)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate container closure systems

-

HPLC system with a stability-indicating method

-

pH meter

Procedure:

-

Forced Degradation Studies:

-

Expose (E/Z)-ML264 to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to identify potential degradation products and establish the degradation pathway.

-

-

Long-Term and Accelerated Stability Studies:

-

Place samples of (E/Z)-ML264 in the intended container closure system into stability chambers under the following conditions (as per ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

-

Sample Analysis:

-

At each time point, analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a validated stability-indicating HPLC method.

-

Stability Testing Workflow

Signaling Pathways Modulated by ML264

ML264 exerts its anti-proliferative effects primarily through the inhibition of KLF5 expression. This leads to the downstream modulation of several key signaling pathways involved in cancer development and progression.

RAS/MAPK and PI3K/Akt Signaling Pathways

ML264 has been shown to decrease the levels of EGR1, a transcriptional activator of KLF5, thereby impacting the RAS/MAPK signaling pathway.[7] It also affects the PI3K/Akt pathway, which is involved in cell survival and proliferation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ML-264 | CAS 1550008-55-3 | Sun-shinechem [sun-shinechem.com]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomerism of MGK 264

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the isomeric properties of N-Octyl bicycloheptene dicarboximide (MGK 264), a common pesticide synergist. Initially referenced as BML264, the correct chemical identity is MGK 264. This document clarifies the relevant stereoisomerism, moving beyond the initial query of E/Z isomerism to the structurally pertinent endo/exo diastereomerism and enantiomerism.

Introduction to MGK 264 and its Isomerism

MGK 264, or N-Octyl bicycloheptene dicarboximide, is not an active pesticide itself but is a synergist used to enhance the efficacy of insecticides such as pyrethrins and pyrethroids.[1][2] It functions by inhibiting cytochrome P450 enzymes in insects, which are responsible for metabolizing and detoxifying the active pesticide ingredients.[3][4] This inhibition leads to a longer duration of action and increased potency of the accompanying insecticide.[3]

A critical aspect of the chemical nature of MGK 264 is its stereoisomerism. The initial query regarding E/Z isomerism is not applicable to this molecule. E/Z isomerism arises from restricted rotation around a double bond where each carbon of the double bond is attached to two different groups. In MGK 264, the double bond is part of a rigid bicyclo[2.2.1]heptene (norbornene) ring system, which due to its constrained geometry, does not allow for the formation of E/Z isomers.

The relevant forms of isomerism for MGK 264 are:

-

Endo/Exo Diastereomerism: This arises from the spatial arrangement of the dicarboximide ring relative to the bicycloheptene ring. The endo isomer has the imide ring on the same side as the longer bridge of the norbornene system, while the exo isomer has it on the opposite side.[5] Commercial MGK 264 is a mixture of these two diastereomers.[6][7]

-

Enantiomerism: The molecule possesses multiple chiral centers. The N-(2-ethylhexyl) side chain has a chiral carbon, and the bicycloheptene dicarboximide moiety is also chiral.[6] Consequently, both the endo and exo diastereomers exist as pairs of enantiomers.

Physicochemical and Biological Properties of MGK 264 Isomers

While it is well-established that stereochemistry can significantly impact the biological activity of molecules,[8] there is limited publicly available data directly comparing the synergistic efficacy of the individual isomers of MGK 264. However, some physicochemical properties have been reported for what are presumed to be the endo and exo isomers, often referred to as cis and trans in some literature.

| Property | Isomer 1 (likely endo) | Isomer 2 (likely exo) | Reference |

| Octanol-Water Partition Coeff. (Log Kow) | 3.61 | 3.80 | [9][10] |

These differences in lipophilicity suggest that the isomers may have different absorption, distribution, metabolism, and excretion (ADME) profiles, which could in turn influence their synergistic activity.

Experimental Protocols

3.1. Synthesis of MGK 264

The synthesis of MGK 264 typically involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride intermediate. This reaction produces a mixture of endo and exo isomers, with the endo isomer generally being the kinetic product and the exo isomer being the thermodynamic product. The resulting anhydride is then reacted with 2-ethylhexylamine to form the final N-(2-ethylhexyl)bicycloheptene dicarboximide product, which is also a mixture of endo and exo isomers.

3.2. Separation and Analysis of MGK 264 Isomers

The separation and analysis of the different stereoisomers of MGK 264 can be achieved using chiral chromatography techniques.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC) [6]

-

Objective: To separate the endo and exo diastereomers and their respective enantiomers.

-

Column: Cellulose-based chiral column (e.g., Chiralcel OD).

-

Mobile Phase: A normal-phase solvent system, such as a mixture of hexane and isopropanol. The exact ratio would need to be optimized.

-

Detection: Diode-array detector (DAD) for quantification and an optical rotation detector to distinguish between enantiomers.

-

Confirmation: The identity of the separated peaks can be confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy.[6]

Gas Chromatography (GC) for Diastereomer Analysis [7]

-

Objective: To quantify the ratio of endo and exo isomers in a technical mixture.

-

Column: A nonpolar capillary column, such as one with a 100% methyl polysiloxane stationary phase.

-

Injection: Split injection.

-

Detector: Flame ionization detector (FID).

-

Internal Standards: Heptadecane can be used as an internal standard for the quantification of both endo- and exo-MGK 264.

Visualizations

Diagram 1: Stereoisomers of MGK 264

References

- 1. N-Octyl bicycloheptene dicarboximide - Wikipedia [en.wikipedia.org]

- 2. npic.orst.edu [npic.orst.edu]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. MGK-264 General Fact Sheet [npic.orst.edu]

- 5. endo–exo isomerism - Wikipedia [en.wikipedia.org]

- 6. Chiral high-performance liquid chromatography of N-octyl bicycloheptene dicarboximide and confirmatory studies using liquid chromatography-tandem mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Guide: Preclinical Profile of BO-264, a Novel TACC3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data available for BO-264, a potent and orally bioavailable small molecule inhibitor of Transforming Acidic Coiled-Coil protein 3 (TACC3). The initial query for "(E/Z)-BML264" was determined to be likely referring to BO-264 based on a thorough review of scientific literature. This document summarizes the known off-target effects and the toxicity profile of BO-264, presenting available quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows as requested. While specific quantitative data on off-target kinase inhibition is limited in publicly available literature, this guide consolidates all accessible information to provide a thorough preclinical assessment.

Introduction

Transforming Acidic Coiled-Coil protein 3 (TACC3) is a critical component of the mitotic spindle apparatus, playing a key role in microtubule stabilization and centrosome integrity. Its overexpression is implicated in a variety of human cancers, correlating with tumor progression and poor prognosis, making it an attractive target for cancer therapy. BO-264 has emerged as a novel, potent inhibitor of TACC3, demonstrating significant anti-proliferative activity in various cancer models[1]. This guide focuses on the preclinical safety and selectivity profile of BO-264 to aid in its further development and application.

Off-Target Effects

The specificity of a therapeutic agent is crucial for minimizing adverse effects. The selectivity of BO-264 has been primarily assessed through kinome profiling, although detailed quantitative data from these screens are not extensively published.

Kinome Profiling

An abstract by Akbulut et al. (2019) mentions that the specificity of BO-264 was evaluated by kinome profiling[2][3]. However, the primary publication by the same group in Molecular Cancer Therapeutics (2020) does not include the detailed results of this screen in its main text or publicly accessible supplementary materials[4]. The available literature qualitatively describes BO-264 as a specific TACC3 inhibitor, with on-target effects phenocopying TACC3 knockdown[4].

FGFR3-TACC3 Fusion Protein Inhibition

BO-264 has been shown to inhibit the function of the oncogenic FGFR3-TACC3 fusion protein, which is found in several cancers[5]. This indicates a potential off-target activity on FGFR3, or a downstream effect of TACC3 inhibition on the fusion protein's function. BO-264 treatment in cells harboring this fusion leads to a decrease in ERK1/2 phosphorylation, a downstream marker of FGFR signaling[1][5].

Toxicity Profile

Preclinical toxicity studies are essential for establishing the safety of a drug candidate. The available data for BO-264 comes from in vitro cell-based assays and in vivo animal models.

In Vitro Cytotoxicity

BO-264 demonstrates potent cytotoxic effects against a broad panel of cancer cell lines, with GI50 (50% growth inhibition) values predominantly in the nanomolar range. Importantly, it shows significantly less cytotoxicity towards normal, non-cancerous cell lines[6].

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| JIMT-1 | Breast Cancer | 190 | [1][5] |

| HCC1954 | Breast Cancer | 160 | [1][5] |

| MDA-MB-231 | Breast Cancer | 120 | [1][5] |

| MDA-MB-436 | Breast Cancer | 130 | [1][5] |

| CAL51 | Breast Cancer | 360 | [1][5] |

| RT112 | Bladder Cancer (FGFR3-TACC3) | 300 | [1][5] |

| RT4 | Bladder Cancer (FGFR3-TACC3) | 3660 | [1][5] |

| NCI-60 Panel | Various | < 1000 (for >90% of cell lines) | |

| MCF-12A | Normal Breast Epithelium | > 10,000 | [4][6] |

Table 1: In Vitro Cytotoxicity of BO-264 in Cancer and Normal Cell Lines

In Vivo Toxicity

In vivo studies in mouse models of breast and colon cancer have shown that oral administration of BO-264 is well-tolerated at effective therapeutic doses.

| Animal Model | Dosing Regimen | Observed Toxicity | Reference |

| Nude Mice | 25 mg/kg, oral gavage, daily for 3-4 weeks | No significant body weight loss or organ toxicity observed. | [5] |

| Nude Mice | 50 mg/kg, oral gavage | No significant toxicity reported. | |

| Syngeneic Mice | Not specified | Well-tolerated with no major toxicity. | [4] |

Table 2: In Vivo Toxicity Summary of BO-264

Signaling Pathways

BO-264 primarily exerts its anti-cancer effects by disrupting the function of TACC3, leading to mitotic arrest and apoptosis.

Figure 1: Simplified signaling pathway of BO-264's mechanism of action.

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These are generalized protocols based on standard laboratory practices and information from the cited literature.

Kinome Profiling (General Protocol)

Objective: To determine the selectivity of a compound against a panel of kinases.

Methodology:

-

Lysate Preparation: Human cells are lysed to obtain a native protein mixture containing a wide range of kinases.

-

Compound Incubation: The cell lysate is incubated with the test compound (BO-264) at various concentrations. A DMSO control is run in parallel.

-

Affinity Chromatography: The lysate is then passed over a column containing immobilized broad-spectrum kinase inhibitors (kinobeads). Kinases that are not inhibited by the test compound will bind to the beads, while those bound to the test compound will flow through.

-

Elution and Digestion: The bound kinases are eluted from the beads and digested into peptides.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

-

Data Analysis: The amount of each kinase captured in the compound-treated sample is compared to the DMSO control to determine the percent inhibition for each kinase at the tested concentrations.

Figure 2: General workflow for kinome profiling.

In Vivo Toxicity Study in Mice (General Protocol)

Objective: To evaluate the systemic toxicity of a compound in a living organism.

Methodology:

-

Animal Acclimatization: Mice (e.g., BALB/c or nude mice) are acclimated to the laboratory conditions for at least one week.

-

Grouping and Dosing: Animals are randomly assigned to control and treatment groups. The treatment group receives BO-264 via a clinically relevant route (e.g., oral gavage) at one or more dose levels. The control group receives the vehicle alone.

-

Observation: Animals are monitored daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.

-

Tumor Growth Monitoring (for efficacy/toxicity studies): In tumor-bearing mice, tumor volume is measured regularly.

-

Terminal Procedures: At the end of the study, animals are euthanized. Blood samples are collected for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: A complete necropsy is performed, and major organs (e.g., liver, kidney, spleen, heart, lungs) are collected, weighed, and preserved for histopathological examination to identify any microscopic changes.

Figure 3: General workflow for an in vivo toxicity study.

Conclusion

BO-264 is a promising TACC3 inhibitor with potent anti-cancer activity and a favorable preliminary toxicity profile. It exhibits high cytotoxicity towards cancer cells while sparing normal cells and is well-tolerated in in vivo models at therapeutic doses. While kinome profiling has been performed, the detailed public availability of these results is limited, which represents a gap in the comprehensive understanding of its off-target effects. Further studies are warranted to fully elucidate its selectivity profile and to establish a more detailed and quantitative understanding of its long-term toxicity, which will be critical for its potential clinical translation.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US11622966B2 - Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Downstream Signaling Pathways of (E/Z)-BML264

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, a potent and selective small-molecule inhibitor of Krüppel-like factor 5 (KLF5) expression. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades affected by this compound.

Introduction

This compound, hereafter referred to as ML264, has emerged as a promising anti-tumor agent, particularly in the context of colorectal cancer (CRC). Its primary mechanism of action involves the potent and selective inhibition of KLF5, a zinc finger-containing transcription factor that plays a critical role in cell proliferation and tumorigenesis. ML264 also downregulates the expression of Early Growth Response 1 (EGR1), a known transcriptional activator of KLF5. The antitumor effects of ML264 are mediated through the modulation of key signaling pathways, including the RAS/MAPK and WNT pathways, leading to cell cycle arrest and inhibition of tumor growth.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of ML264 in various cancer models.

Table 1: In Vitro Activity of ML264 in Colorectal Cancer Cell Lines

| Cell Line | Description | IC50 (nM) | Reference |

| DLD-1 | Human colorectal adenocarcinoma | 29 | [1][2] |

| HCT116 | Human colorectal carcinoma | 560 | [1][2] |

| HT29 | Human colorectal adenocarcinoma | 130 | [1][2] |

| SW620 | Human colorectal adenocarcinoma | 430 | [1][2] |

Table 2: In Vivo Efficacy of ML264 in a DLD-1 Xenograft Model

| Dosing Regimen | Duration | Tumor Growth Inhibition | Reference |

| 10 mg/kg (once per day, i.p.) | 10 days | Not significant | [2][3] |

| 10 mg/kg (twice per day, i.p.) | 10 days | Significant | [2][3] |

| 25 mg/kg (twice per day, i.p.) | 10 days | Significant, dose-dependent | [2][3] |

Downstream Signaling Pathways

ML264 exerts its anti-proliferative effects by modulating several interconnected signaling pathways. The primary targets, KLF5 and EGR1, are central nodes in these cascades.

Inhibition of KLF5 and EGR1

ML264 potently inhibits the expression of both KLF5 and its transcriptional activator, EGR1. This dual inhibition is a key aspect of its mechanism of action.[3][4][5] KLF5 is known to be a mediator of the pro-tumorigenic functions of the RAS/MAPK and WNT signaling pathways.[3][4]

Modulation of the RAS/MAPK and PI3K/AKT Signaling Pathways

ML264 treatment affects the RAS/MAPK and PI3K/AKT signaling pathways. Western blot analyses have shown a downregulation of the basal levels of AKT and GSK3β, along with a decrease in their phosphorylated forms (pAKT and pGSK3β), in colorectal cancer cell lines treated with ML264.[3] Interestingly, an increase in the levels of phosphorylated ERK has been observed, which is associated with the induction of S-phase arrest.[3]

Impact on the WNT/β-catenin Signaling Pathway

KLF5 is a positive regulator of WNT signaling by enhancing β-catenin stability and transcriptional activity.[3] While ML264's direct effects on β-catenin levels can be cell-line dependent, the inhibition of KLF5 is expected to disrupt this pro-tumorigenic signaling axis.[3]

Cell Cycle Regulation

A significant downstream effect of ML264 is the alteration of the cell cycle profile in cancer cells. Treatment with ML264 leads to a decrease in the G0/G1 phase population and an accumulation of cells in the S phase, indicating an S-phase block.[3] This is accompanied by changes in the expression levels of key cell cycle regulatory proteins. Specifically, ML264 has been shown to negatively regulate the expression of cyclins D1, E, A2, and B1.[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of ML264.

Cell Proliferation (MTS) Assay

This assay quantifies metabolically active cells to determine the effect of ML264 on cell proliferation.

-

Cell Seeding: Seed DLD-1 and HCT116 cells in 96-well plates at an appropriate density.

-

Treatment: Treat cells with 10 µM ML264 or vehicle (DMSO).

-

Incubation: Incubate for 24, 48, and 72 hours.

-

MTS Addition: Add 20 µL of MTS solution to each well.

-

Analysis: Analyze according to the manufacturer's protocol, measuring absorbance to determine the number of viable cells. The control is set to 100% viability.[3]

Cell Cycle Analysis using Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with ML264 or vehicle.

-

Harvesting: Harvest cells at desired time points.

-

Fixation: Fix cells in cold 70% ethanol and store at -20°C.[6][7]

-

Staining: Resuspend cells in a staining solution containing propidium iodide (PI) and RNase.[7]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is quantified based on PI fluorescence, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases.[6][7]

Western Blot Analysis

This technique is employed to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse ML264-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., KLF5, EGR1, cyclins, p-ERK, p-AKT).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[8]

Xenograft Mouse Model of Colorectal Cancer

This in vivo model is used to evaluate the anti-tumor efficacy of ML264.

-

Cell Implantation: Subcutaneously inject DLD-1 cells into the flanks of nude mice.[3]

-

Tumor Growth: Allow tumors to grow to a volume of approximately 100 mm³.[3]

-

Treatment: Administer ML264 intraperitoneally (i.p.) at specified doses (e.g., 10 mg/kg or 25 mg/kg, once or twice daily) or vehicle control.[2][3]

-

Monitoring: Monitor tumor volume and mouse weight regularly.

-

Endpoint Analysis: At the end of the treatment period, excise tumors for further analysis (e.g., immunohistochemistry for KLF5 and EGR1 expression).[3][5]

Conclusion

This compound is a potent inhibitor of KLF5 and EGR1 expression that demonstrates significant anti-tumor activity in colorectal cancer models. Its mechanism of action involves the disruption of the RAS/MAPK and WNT signaling pathways, leading to cell cycle arrest and the inhibition of cancer cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel cancer therapeutics targeting these critical pathways.

References

- 1. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for (E/Z)-BML-264 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the investigation of (E/Z)-BML-264, also commonly known as MGK-264 or N-Octyl bicycloheptene dicarboximide, in a cell culture setting. Given the limited availability of specific in vitro data for this compound, this guide offers generalized yet comprehensive protocols for assessing its effects on cell viability and apoptosis, utilizing the RAW 264.7 macrophage-like cell line as a model system. These protocols can be adapted for other cell lines as required. Included are templates for data collection and visualization tools to facilitate experimental design and interpretation.

Introduction

(E/Z)-BML-264, more widely identified as MGK-264, is a synthetic chemical primarily used as a synergist in pesticide formulations to enhance the efficacy of active ingredients like pyrethroids.[1][2][3] While not intrinsically pesticidal, it functions by inhibiting enzymes within insects that would otherwise break down the active pesticide.[1][2] In mammals, studies have indicated that MGK-264 can induce liver and thyroid tumors in rodents, leading to its classification as a possible human carcinogen.[1][2][4] The proposed mechanism of action for liver tumor formation in mice involves the activation of the constitutive androstane receptor (CAR), which subsequently induces cytochrome P450 enzymes.[5]

These application notes provide a framework for the in vitro evaluation of MGK-264's cellular effects, which is crucial for understanding its toxicological profile and potential mechanisms of action at the cellular level.

Proposed Signaling Pathway

Based on in vivo studies, MGK-264 is known to be an activator of the constitutive androstane receptor (CAR). This interaction leads to a signaling cascade that results in the induction of cytochrome P450 enzymes. The following diagram illustrates this proposed pathway.

Caption: Proposed signaling pathway of (E/Z)-BML-264 (MGK-264) via CAR activation.

Experimental Workflow

The following diagram outlines a general workflow for investigating the in vitro effects of (E/Z)-BML-264.

References

- 1. npic.orst.edu [npic.orst.edu]

- 2. MGK-264 General Fact Sheet [npic.orst.edu]

- 3. N-Octyl bicycloheptene dicarboximide - Wikipedia [en.wikipedia.org]

- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 5. Mode of action analysis for mouse liver tumor formation by MGK-264 and human relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of ML264 Stock Solutions for Preclinical Research

Abstract

This document provides detailed application notes and protocols for the preparation of stock solutions of ML264 (also known as CID-51003603), a potent and selective inhibitor of Krüppel-like factor 5 (KLF5).[1][2] Accurate preparation and storage of this compound are critical for ensuring reproducible results in preclinical research settings. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of colorectal cancer and other malignancies where KLF5 signaling is implicated.

Introduction to ML264

ML264 is a small molecule inhibitor that has demonstrated significant antitumor activity, primarily in colorectal cancer models.[1][3][4] It functions by selectively downregulating the expression of KLF5, a key transcription factor involved in cell proliferation, differentiation, and survival.[1][2] The mechanism of action involves the suppression of Early Growth Response 1 (EGR1), a transcriptional activator of KLF5, thereby impacting the RAS/MAPK and WNT signaling pathways.[5][6] Given its potent, nanomolar efficacy against various cancer cell lines, precise and consistent preparation of ML264 stock solutions is paramount for in vitro and in vivo experimentation.

Quantitative Data Summary

A summary of the key quantitative data for ML264 is presented in Table 1. This information is essential for accurate calculations during stock solution preparation.

Table 1: Chemical and Biological Properties of ML264

| Property | Value |

| Chemical Name | (2E)-3-(3-chlorophenyl)-N-[2-[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide |

| Synonyms | CID-51003603, SR-03000002171 |

| CAS Number | 1550008-55-3 |

| Molecular Formula | C₁₇H₂₁ClN₂O₄S |

| Molecular Weight | 384.88 g/mol |

| Appearance | White to beige powder |

| Purity | ≥98% (HPLC) |

Table 2: Solubility of ML264

| Solvent | Solubility |

| DMSO | ≥10 mg/mL, with some sources reporting up to 200 mg/mL. Sonication is recommended for higher concentrations.[2][3] |

| Ethanol | ≥2.34 mg/mL (with gentle warming and sonication) |

| DMF | 15 mg/mL |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL |

| Water | < 1 mg/mL (insoluble or slightly soluble) |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 19 µM (approximately 7.3 µg/mL) |

Table 3: In Vitro Potency of ML264 in Colorectal Cancer (CRC) Cell Lines

| Cell Line | Description | IC₅₀ Value |

| DLD-1 | Human colorectal adenocarcinoma | 29 nM |

| HT29 | Human colorectal adenocarcinoma | 130 nM |

| SW620 | Human colorectal adenocarcinoma | 430 nM |

| HCT116 | Human colorectal carcinoma | 560 nM |

| IEC-6 | Rat intestinal epithelial (non-transformed control) | >50 µM |

Experimental Protocols

Materials and Equipment

-

ML264 powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (water bath)

-

Sterile, nuclease-free pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of ML264 in DMSO. This concentration is suitable for most in vitro applications and allows for serial dilutions to achieve desired working concentrations while keeping the final DMSO concentration in cell culture media at a non-toxic level (typically ≤ 0.1%).

-

Pre-weighing Preparations:

-

Ensure the analytical balance is calibrated and located in a draft-free area.

-

Don appropriate PPE.

-

Label a sterile, amber microcentrifuge tube with the compound name, concentration, solvent, and date of preparation.

-

-

Weighing the Compound:

-

Carefully weigh out the desired amount of ML264 powder. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 384.88 g/mol x 1000 mg/g = 3.85 mg

-

-

Tare the balance with the empty, labeled tube and carefully add 3.85 mg of ML264 powder.

-

-

Dissolution in DMSO:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the ML264 powder.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If particulates are present, sonicate the tube in a water bath for 5-10 minutes at room temperature. Gentle warming to 37°C for a short period may also aid dissolution, but avoid excessive heat.

-

-

Storage of the Stock Solution:

-

Once the ML264 is completely dissolved, the stock solution is ready for use or storage.

-

For immediate use, proceed with dilutions in cell culture media.

-

For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C. For optimal stability, -80°C is recommended.

-

Table 4: Recommended Storage Conditions for ML264 Stock Solution

| Storage Temperature | Recommended Duration | Notes |

| -20°C | Up to 1 year | Minimize freeze-thaw cycles by aliquoting. |

| -80°C | Up to 2 years | Preferred for long-term storage to ensure stability. |

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of the ML264 stock solution.

Caption: Workflow for ML264 Stock Solution Preparation.

Signaling Pathway

The diagram below depicts the signaling pathway inhibited by ML264 in colorectal cancer cells.

Caption: ML264 Mechanism of Action in CRC.

Conclusion